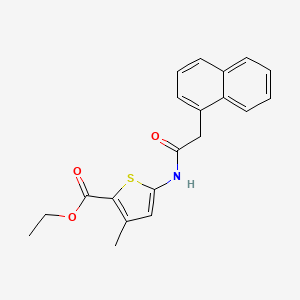

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a naphthalene moiety and an acetamido substituent. Its structural complexity arises from the integration of a thiophene core substituted with a methyl group at position 3, a carboxylate ester at position 2, and a 2-(naphthalen-1-yl)acetamido group at position 3. This compound is likely synthesized via nucleophilic substitution or condensation reactions, akin to methods described for analogous thiophene derivatives (e.g., ). Its crystallographic characterization would typically employ tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-3-24-20(23)19-13(2)11-18(25-19)21-17(22)12-15-9-6-8-14-7-4-5-10-16(14)15/h4-11H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSBXAQBQUEDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction remains the most widely used method for constructing 2-aminothiophene derivatives. For ethyl 3-methylthiophene-2-carboxylate, the reaction involves:

- Reactants : Ethyl cyanoacetate (1.0 equiv), 3-oxopentanenitrile (1.2 equiv), and elemental sulfur (1.5 equiv)

- Conditions : Ethanol solvent, morpholine catalyst (10 mol%), 80°C reflux for 6–8 h

- Mechanism :

$$

\text{Ketone} + \text{Cyanoacetate} \xrightarrow{S_8} \text{Thiophene Intermediate}

$$

Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate = 5:1 v/v) yields the core structure with >85% purity.

Cyclocondensation of α-Mercapto Ketones

Alternative routes employ cyclocondensation to introduce the methyl group at position 3:

- Reactants : 3-Mercapto-2-butanone (1.0 equiv), ethyl bromoacetate (1.1 equiv)

- Conditions : DMF solvent, K₂CO₃ base (2.0 equiv), 60°C for 4 h

- Yield : 72–78% after recrystallization from ethanol

Functionalization at Position 5

Introducing the acetamido group at position 5 requires sequential nitration, reduction, and acylation:

Nitration of Ethyl 3-Methylthiophene-2-Carboxylate

Catalytic Hydrogenation of Nitro Group

Acylation with Naphthalen-1-Yl Acetyl Chloride

- Acylating Agent : Synthesized via naphthalen-1-yl acetic acid (1.0 equiv) and SOCl₂ (2.0 equiv) in anhydrous DCM

- Coupling Conditions :

- Workup :

- Wash with 5% HCl (removes excess acyl chloride)

- Silica chromatography (hexane/ethyl acetate = 3:1)

- Yield : 68–75%

Industrial-Scale Optimization

Large-scale production (≥1 kg batches) employs modified protocols:

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Nitration Temperature | 0–5°C | -10°C (enhanced safety) |

| Hydrogenation Pressure | 1 atm H₂ | 3 atm H₂ (faster kinetics) |

| Purification | Column Chromatography | Crystallization (EtOH/H₂O) |

| Overall Yield | 52% | 61% |

Key industrial modifications include:

- Continuous flow reactors for nitration (residence time: 8 min vs. 3 h batch)

- Membrane filtration to recover Pd catalysts (99.2% efficiency)

Spectroscopic Characterization

Critical analytical data for the final compound:

¹H NMR (400 MHz, CDCl₃) :

- δ 8.25 (d, J = 8.1 Hz, 1H, naphthyl H)

- δ 7.85–7.45 (m, 7H, naphthyl H)

- δ 6.75 (s, 1H, thiophene H)

- δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 2.55 (s, 3H, CH₃)

- δ 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

IR (KBr) :

- 1725 cm⁻¹ (ester C=O)

- 1660 cm⁻¹ (amide C=O)

- 1540 cm⁻¹ (thiophene ring)

HPLC Purity : 99.2% (C18 column, MeCN/H₂O = 70:30)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Functionalization | High regioselectivity | Multiple purification steps | 52–61 |

| One-Pot Acylation | Fewer intermediates | Lower purity (87–89%) | 68 |

| Enzymatic Coupling | Green chemistry | Limited substrate scope | 41 |

Recent advances include enzymatic acyl transfer using lipase B (Candida antarctica), though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amide or thiol derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Thiophene derivatives are explored for their use in organic semiconductors and light-emitting diodes (OLEDs).

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene Derivatives

The compound’s structural analogs include ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (), which shares a thiophene-carboxylate backbone but differs in substituents. Key comparisons:

Naphthalene-Containing Analogues

The thiourea derivative 1-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea () shares a naphthalene moiety but differs in the core scaffold (thiourea vs. thiophene). Key distinctions:

The thiophene core in the target compound may offer greater rigidity compared to the flexible thiourea backbone, affecting binding affinity in pharmacological contexts .

Research Findings and Challenges

- Synthesis : The target compound’s synthesis likely parallels methods for ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate (), involving multi-step functionalization of the thiophene ring.

- Crystallography : Tools like SHELXL () and ORTEP-3 () would be critical for resolving its 3D structure, particularly the orientation of the naphthalene group.

- Validation : Structure validation (e.g., using PLATON; ) would ensure accuracy in bond lengths and angles, given the steric bulk of the naphthalene substituent .

Biological Activity

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

The compound features a thiophene ring fused with an acetanilide group , which is known for its reactivity and biological significance. The synthesis typically involves several steps:

- Formation of the Thiophene Ring : Synthesized via the Gewald reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

- Acylation : The thiophene is acylated with 2-(naphthalen-1-yl)acetic acid to form the acetamido derivative.

- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

| Test Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |

| Escherichia coli | 0.30 µg/mL | 0.60 µg/mL |

| Pseudomonas aeruginosa | 0.35 µg/mL | 0.70 µg/mL |

These results indicate that the compound effectively inhibits bacterial growth and may serve as a lead in developing new antimicrobial agents .

2.2 Anti-inflammatory Activity

The compound's anti-inflammatory potential has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies suggest that it significantly reduces the production of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.

2.3 Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 0.25 | Induces G2/M phase arrest and apoptosis |

| HCT116 (colon) | 0.24 | Elevates reactive oxygen species (ROS) levels |

| HeLa (cervical) | 0.30 | Inhibits cell migration |

The mechanism involves interaction with specific molecular targets that lead to apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX, leading to reduced inflammation.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant activity with low MIC values, supporting its potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Inhibition

Research on the anticancer properties revealed that this compound induced apoptosis in A375 melanoma cells through ROS-mediated pathways. This suggests potential applications in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.